An In-depth Technical Guide to 2-(1-Piperidinyl)ethyl 2-bromobenzoate: Synthesis, Characterization, and Core Chemical Identifiers
An In-depth Technical Guide to 2-(1-Piperidinyl)ethyl 2-bromobenzoate: Synthesis, Characterization, and Core Chemical Identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-Piperidinyl)ethyl 2-bromobenzoate, a chemical compound of interest in synthetic chemistry and potential pharmaceutical development. While a specific CAS number for this compound is not readily found in major chemical databases, this guide outlines its logical synthesis based on established chemical principles. Detailed information on its key precursors, Ethyl 2-bromobenzoate (CAS: 6091-64-1) and 2-(1-Piperidinyl)ethanol, is provided, including their chemical identifiers, properties, and safety information. This document serves as a foundational resource for researchers intending to synthesize, characterize, and evaluate this molecule for further applications.
Introduction and Compound Identity
2-(1-Piperidinyl)ethyl 2-bromobenzoate is a benzoate ester characterized by a 2-bromophenyl group and a 2-(1-piperidinyl)ethyl substituent. The core structure suggests its potential utility as an intermediate in the synthesis of more complex molecules, possibly with applications in medicinal chemistry. Due to its apparent novelty or limited public documentation, a registered CAS number has not been identified. However, its structure can be definitively named, and its properties can be predicted based on its constituent parts.
Chemical Structure and Identifiers
The proposed structure and key identifiers for 2-(1-Piperidinyl)ethyl 2-bromobenzoate and its essential precursors are detailed below.
Table 1: Chemical Identifiers
| Identifier | 2-(1-Piperidinyl)ethyl 2-bromobenzoate (Proposed) | Ethyl 2-bromobenzoate | 2-Bromobenzoic Acid | 2-(1-Piperidinyl)ethanol |
| CAS Number | Not Assigned | 6091-64-1[1][2][3] | 88-65-3[4][5][6] | 3040-44-6 |
| Molecular Formula | C₁₄H₁₈BrNO₂ | C₉H₉BrO₂[1][2][3] | C₇H₅BrO₂[6] | C₇H₁₅NO |
| Molecular Weight | 312.20 g/mol | 229.07 g/mol [1][3] | 201.02 g/mol | 129.22 g/mol |
| IUPAC Name | 2-(Piperidin-1-yl)ethyl 2-bromobenzoate | Ethyl 2-bromobenzoate[2] | 2-Bromobenzoic acid[6] | 2-(Piperidin-1-yl)ethan-1-ol |
| InChI | InChI=1S/C14H18BrNO2/c15-13-5-3-4-6-14(13)17(18)12-11-16-9-1-2-7-10-16/h3-6H,1,2,7-12H2 | 1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3[2] | 1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | 1S/C7H15NO/c9-6-5-8-3-1-2-4-8/h9H,1-6H2 |
| InChIKey | (Not Available) | BIHHBTVQFPVSTE-UHFFFAOYSA-N[2] | XRXMNWGCKISMOH-UHFFFAOYSA-N | BMGKNJPSDMIFGO-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Br | CCOC(=O)c1ccccc1Br | C1=CC=C(C(=C1)C(=O)O)Br[6] | C1CCN(CC1)CCO |
Proposed Synthesis
The synthesis of 2-(1-Piperidinyl)ethyl 2-bromobenzoate can be approached through two primary and logically sound methods: Fischer-Speier Esterification and Transesterification.
Method 1: Fischer-Speier Esterification
This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, 2-bromobenzoic acid would be reacted with 2-(1-piperidinyl)ethanol.
Caption: Fischer-Speier Esterification Workflow.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromobenzoic acid (1.0 eq.), 2-(1-piperidinyl)ethanol (1.1 eq.), and a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of a strong acid, for instance, concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water by the Dean-Stark trap will drive the reaction to completion. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Transesterification
Transesterification is another viable route, involving the reaction of an ester with an alcohol in the presence of a catalyst.[7][8] Here, ethyl 2-bromobenzoate would be reacted with 2-(1-piperidinyl)ethanol. This method can be catalyzed by either an acid or a base.
Caption: Transesterification Workflow.
-
Reaction Setup: In a flask equipped with a distillation apparatus, combine ethyl 2-bromobenzoate (1.0 eq.) and an excess of 2-(1-piperidinyl)ethanol (to drive the equilibrium).
-
Catalysis: Add a catalytic amount of a suitable catalyst. For base-catalyzed transesterification, sodium ethoxide is a common choice. For acid-catalyzed, concentrated sulfuric acid can be used.
-
Reaction: Heat the reaction mixture. The lower-boiling ethanol will be removed by distillation, shifting the equilibrium towards the product. Monitor the reaction by TLC or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture. If a base catalyst was used, neutralize with a weak acid. If an acid catalyst was used, neutralize with a weak base.
-
Extraction and Purification: Follow similar extraction and purification procedures as described for the Fischer-Speier esterification.
Physicochemical Properties of Precursors
A thorough understanding of the starting materials is crucial for successful synthesis.
Table 2: Physicochemical Properties of Precursors
| Property | Ethyl 2-bromobenzoate | 2-Bromobenzoic Acid | 2-(1-Piperidinyl)ethanol |
| Appearance | Liquid | Powder | Liquid |
| Boiling Point | 117 °C at 17 mmHg | 259.9 °C | 198-200 °C |
| Melting Point | Not Applicable | 147-150 °C[9] | Not Applicable |
| Density | 1.443 g/mL at 25 °C | ~1.93 g/cm³ | 0.979 g/mL |
| Refractive Index | n20/D 1.544 | Not Applicable | n20/D 1.488 |
| Solubility | Insoluble in water | Soluble in 95% ethanol | Soluble in water |
Safety and Handling
Proper safety precautions are paramount when working with these chemicals.
Table 3: Safety and Handling of Precursors
| Compound | GHS Hazard Statements | Precautionary Statements | Personal Protective Equipment (PPE) |
| Ethyl 2-bromobenzoate | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Eyeshields, Gloves, N95 dust mask (US) |
| 2-Bromobenzoic Acid | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. | Safety glasses, gloves, lab coat. |
| 2-(1-Piperidinyl)ethanol | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Chemical-resistant gloves, safety goggles, face shield, lab coat. |
Analytical Characterization
Upon synthesis, the structure and purity of 2-(1-Piperidinyl)ethyl 2-bromobenzoate would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Applications
While specific applications for 2-(1-Piperidinyl)ethyl 2-bromobenzoate are not documented, its structure suggests potential as:
-
A scaffold in medicinal chemistry: The piperidine and bromobenzoate moieties are present in various biologically active compounds.
-
An intermediate in organic synthesis: It can be a precursor for more complex molecules through reactions at the bromine atom (e.g., cross-coupling reactions) or modifications of the piperidine ring.
Conclusion
This technical guide provides a foundational understanding of 2-(1-Piperidinyl)ethyl 2-bromobenzoate, a compound with potential for further research and development. By detailing its proposed synthesis, the properties of its precursors, and necessary safety precautions, this document equips researchers with the essential knowledge to approach the synthesis and characterization of this molecule. The outlined methodologies, based on established chemical principles, offer a clear path for its preparation and subsequent investigation into its properties and potential applications.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-bromobenzoate | CAS 6091-64-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 88-65-3 CAS | 2-BROMOBENZOIC ACID | Acids-Organic | Article No. 2264D [lobachemie.com]
- 5. 88-65-3|2-Bromobenzoic acid|BLD Pharm [bldpharm.com]
- 6. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
